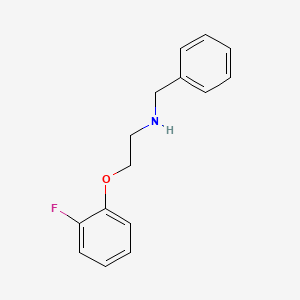

N-benzyl-2-(2-fluorophenoxy)ethanamine

説明

N-benzyl-2-(2-fluorophenoxy)ethanamine is a chemical compound with the molecular formula C15H16FNO It is a derivative of ethanamine, where the amine group is substituted with a benzyl group and a 2-fluorophenoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-fluorophenoxy)ethanamine typically involves the reaction of 2-fluorophenol with benzyl chloride in the presence of a base to form 2-(2-fluorophenoxy)benzyl chloride. This intermediate is then reacted with ethanamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

化学反応の分析

Types of Reactions

N-benzyl-2-(2-fluorophenoxy)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of benzyl ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted ethanamines with various functional groups.

科学的研究の応用

Medicinal Chemistry

1. Antidepressant Activity

Research has indicated that N-benzyl-2-(2-fluorophenoxy)ethanamine exhibits significant antidepressant-like effects. A study focusing on its analogs demonstrated that modifications in the phenoxy group can enhance the binding affinity to serotonin receptors, which are crucial targets for antidepressant medications. The compound's ability to modulate neurotransmitter levels suggests potential therapeutic applications in treating depressive disorders .

2. Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. In vitro studies have shown that this compound can reduce oxidative stress and apoptosis in neuronal cells, indicating its potential as a neuroprotective agent .

Agricultural Sciences

1. Herbicidal Applications

this compound has been explored as a component in herbicidal formulations. Its efficacy against broadleaf weeds has been documented, making it a candidate for developing selective herbicides that minimize damage to crops while effectively controlling weed growth. The compound's low toxicity profile also supports its use in agricultural contexts where environmental safety is a concern .

Analytical Chemistry

1. Analytical Standards

The compound serves as an important analytical standard in the field of forensic science and toxicology. Its distinct chemical properties allow for the development of sensitive detection methods using techniques such as liquid chromatography-mass spectrometry (LC-MS). This application is particularly relevant for monitoring substances in biological samples and environmental matrices .

2. Metabolism Studies

this compound has been utilized in metabolism studies to understand the biotransformation processes of similar compounds within human hepatocytes. Such research is crucial for assessing the pharmacokinetic profiles of new drug candidates and their potential interactions within biological systems .

Case Study 1: Antidepressant Activity

A study published in Molecules investigated various derivatives of this compound, assessing their binding affinities to serotonin receptors. The findings revealed that specific modifications significantly enhanced their antidepressant-like effects in animal models, suggesting a viable pathway for developing new antidepressants based on this scaffold .

Case Study 2: Herbicidal Efficacy

In agricultural trials, formulations containing this compound demonstrated effective control of problematic weed species without adversely affecting crop yields. The low toxicity towards non-target organisms further supports its application as a safer herbicide alternative compared to traditional chemicals .

作用機序

The mechanism of action of N-benzyl-2-(2-fluorophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- N-benzyl-2-(2-chlorophenoxy)ethanamine

- N-benzyl-2-(2-bromophenoxy)ethanamine

- N-benzyl-2-(2-methylphenoxy)ethanamine

Uniqueness

N-benzyl-2-(2-fluorophenoxy)ethanamine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

生物活性

N-benzyl-2-(2-fluorophenoxy)ethanamine is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, antifungal, and potential therapeutic effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of a benzyl group and a fluorinated phenoxy moiety. The fluorine atom enhances its chemical reactivity and biological interactions, making it a valuable compound for various applications.

| Property | Details |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 245.29 g/mol |

| Solubility | Soluble in organic solvents |

| Chemical Class | Amines, Phenols |

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. In studies, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values have been reported against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antibacterial agent .

- The compound also showed antifungal activity against strains like Candida albicans, with effective MIC values ranging from 0.0048 mg/mL to 0.039 mg/mL .

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially acting as an inhibitor or modulator of various enzymes and receptors within microbial cells. This interaction can lead to disruption in cellular processes, contributing to its antimicrobial efficacy.

Case Studies and Research Findings

- Anticonvulsant Activity : A study involving derivatives of N-benzyl compounds demonstrated that certain structural modifications enhanced anticonvulsant activities in animal models. The presence of electron-withdrawing groups significantly improved efficacy compared to similar compounds .

- Neurochemical Effects : Research on zebrafish models indicated that N-benzyl derivatives exhibit notable neurochemical effects, suggesting potential applications in treating neurological disorders . These findings highlight the compound's versatility beyond antimicrobial properties.

- Synthesis and Derivative Studies : Various synthetic approaches have been explored to modify the structure of this compound, leading to derivatives with enhanced biological activity. For instance, the introduction of different substituents on the phenyl ring was found to influence both antibacterial and antifungal activities significantly .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-benzyl-2-(2-chlorophenoxy)ethanamine | Chlorine substitution | Moderate antimicrobial activity |

| N-benzyl-2-(4-fluorophenoxy)ethanamine | Different fluorine positioning | Enhanced selectivity against certain bacteria |

| N-benzyl-2-(2-methylphenoxy)ethanamine | Methyl substitution | Reduced antifungal efficacy |

特性

IUPAC Name |

N-benzyl-2-(2-fluorophenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FNO/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13/h1-9,17H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQVOXNSOSDWHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394898 | |

| Record name | N-benzyl-2-(2-fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-70-5 | |

| Record name | N-benzyl-2-(2-fluorophenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。